molecular formula C15H12F3N3O3 B11940725 N-(4-Methyl-3-nitrophenyl)-N'-(3-(trifluoromethyl)phenyl)urea CAS No. 710315-37-0

N-(4-Methyl-3-nitrophenyl)-N'-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B11940725
CAS No.: 710315-37-0
M. Wt: 339.27 g/mol
InChI Key: FBVJBQQHWDBHNV-UHFFFAOYSA-N
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Description

N-(4-Methyl-3-nitrophenyl)-N’-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-3-nitrophenyl)-N’-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-methyl-3-nitroaniline with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-3-nitrophenyl)-N’-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-Methyl-3-aminophenyl-N’-(3-(trifluoromethyl)phenyl)urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Methyl-3-nitroaniline and 3-(trifluoromethyl)aniline.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein-ligand binding.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methyl-3-nitrophenyl)-N’-(3-(trifluoromethyl)phenyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the nitro and trifluoromethyl groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-N’-(3-(trifluoromethyl)phenyl)urea
  • N-(4-Nitrophenyl)-N’-(3-(trifluoromethyl)phenyl)urea
  • N-(4-Methyl-3-nitrophenyl)-N’-(phenyl)urea

Uniqueness

N-(4-Methyl-3-nitrophenyl)-N’-(3-(trifluoromethyl)phenyl)urea is unique due to the combination of the nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

710315-37-0

Molecular Formula

C15H12F3N3O3

Molecular Weight

339.27 g/mol

IUPAC Name

1-(4-methyl-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H12F3N3O3/c1-9-5-6-12(8-13(9)21(23)24)20-14(22)19-11-4-2-3-10(7-11)15(16,17)18/h2-8H,1H3,(H2,19,20,22)

InChI Key

FBVJBQQHWDBHNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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